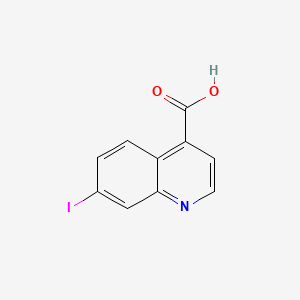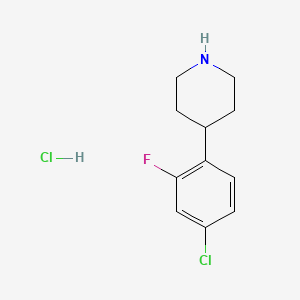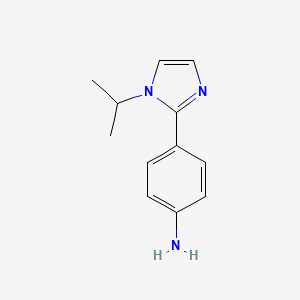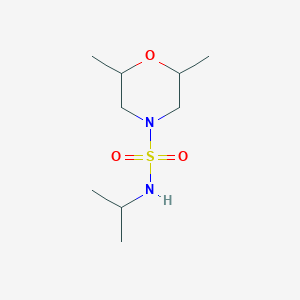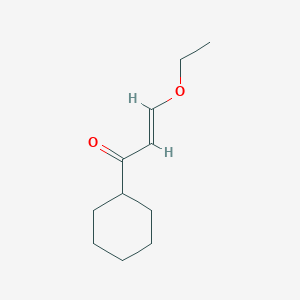
2-(2-Fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a fluoro-dimethylphenyl group. The unique structure of this compound makes it valuable in organic synthesis and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluoro-4,6-dimethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to reflux, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can enhance the efficiency and yield of the synthesis process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
化学反応の分析
Types of Reactions
2-(2-Fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronate esters.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The fluoro-dimethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like Grignard reagents.
Major Products Formed
Oxidation: Formation of boronic acids or boronate esters.
Reduction: Formation of borohydrides.
Substitution: Formation of substituted fluoro-dimethylphenyl derivatives.
科学的研究の応用
2-(2-Fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug discovery and development, especially in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices, due to its unique electronic properties.
作用機序
The mechanism of action of 2-(2-Fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can coordinate with electron-rich species, such as hydroxyl or amino groups, leading to the formation of stable adducts. This property is exploited in catalysis, where the compound acts as a Lewis acid to facilitate various chemical transformations.
類似化合物との比較
Similar Compounds
- 2-(2-Fluoro-4,6-dimethylphenyl)boronic acid
- 2-(2-Fluoro-4,6-dimethylphenyl)ethanol
- Poly(bis(4-phenyl)(2-fluoro-4,6-dimethylphenyl)amine)
Uniqueness
Compared to similar compounds, 2-(2-Fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits unique properties due to the presence of the dioxaborolane ring. This ring structure enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes. Additionally, the fluoro-dimethylphenyl group imparts specific electronic properties that can be tailored for specific applications in materials science and medicinal chemistry.
特性
分子式 |
C14H20BFO2 |
|---|---|
分子量 |
250.12 g/mol |
IUPAC名 |
2-(2-fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H20BFO2/c1-9-7-10(2)12(11(16)8-9)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 |
InChIキー |
UGNJDMGPUCMIOU-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


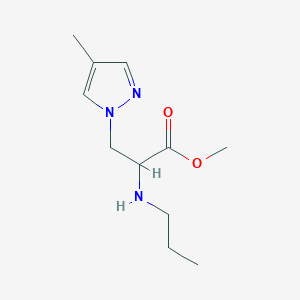
![Methyl({2-[methyl(nitroso)amino]ethyl})amine](/img/structure/B13636889.png)
![Tert-butyl 9-amino-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13636893.png)
![Ethyl2-[(3,4-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13636897.png)
